molecular formula C16H12O4 B7949436 4-[(1E)-2-(4-carboxyphenyl)ethenyl]benzoic acid

4-[(1E)-2-(4-carboxyphenyl)ethenyl]benzoic acid

Cat. No.: B7949436
M. Wt: 268.26 g/mol
InChI Key: SBBQDUFLZGOASY-UHFFFAOYSA-N
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Description

4-[(1E)-2-(4-carboxyphenyl)ethenyl]benzoic acid is an organic compound with the molecular formula C₁₆H₁₂O₄. It is a derivative of stilbene and is known for its structural similarity to other stilbenoid compounds. This compound is characterized by the presence of two carboxylic acid groups and a double bond between two phenyl rings, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-(4-carboxyphenyl)ethenyl]benzoic acid typically involves the following steps:

    Wittig Reaction: This reaction is used to form the double bond between the phenyl rings. The reaction involves the use of a phosphonium ylide and an aldehyde to form the desired ethenyl linkage.

    Oxidation: The intermediate product is then oxidized to introduce the carboxylic acid groups. Common oxidizing agents include potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-(4-carboxyphenyl)ethenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions include quinones, reduced stilbenes, and various substituted derivatives, depending on the reagents and conditions used[3][3].

Scientific Research Applications

4-[(1E)-2-(4-carboxyphenyl)ethenyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(1E)-2-(4-carboxyphenyl)ethenyl]benzoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Carboxyphenyl)ethynyl]benzoic acid
  • 4-Carboxycinnamic acid
  • Azobenzene-4,4’-dicarboxylic acid

Uniqueness

4-[(1E)-2-(4-carboxyphenyl)ethenyl]benzoic acid is unique due to its specific structural features, such as the double bond between the phenyl rings and the presence of two carboxylic acid groups. These features confer distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

4-[2-(4-carboxyphenyl)ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBQDUFLZGOASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701018996
Record name Stilbene-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100-31-2
Record name 4,4′-(1,2-Ethenediyl)bis[benzoic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stilbene-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

It also is known to heat a stoichiometric excess of p-toluic acid with sulfur at 265° C. at a pressure of about 5.5 bars absolute in the presence of nitrogen to obtain 4,4'-stilbenedicarboxylic acid in a 34% yield based on the amount of sulfur used. A known method for synthesizing dimethyl 4,4'-stilbenedicarboxylate comprises the steps of (1) contacting methyl p-formylbenzoate with hydrogen sulfide at 0° C. in the presence of hydrochloric acid to produce a cyclic trisulfide compound and (2) heating the cyclic trisulfide compound at 220° to 260° C. in the presence of copper and diphenyl ether. Dimethyl 4,4'-stilbenedicarboxylate is obtained in an overall yield, based on the methyl p-formylbenzoate starting material, of 37.5%. Both of these methods, like the process of U.S. Pat. No. 2,677,703, produce hydrogen sulfide and, thus, require special equipment to treat the process effluent. These processes require the use of special, dedicated equipment and are not well suited for use in general purpose equipment. Additional methods for preparing stilbene compounds are described by K. B. Becker, Synthesis of Stilbenes, Synthesis, May 1983, 341-368 and U.S. Pat. No. 5,113,010.
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